2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde has been utilized in the synthesis of complex heterocyclic compounds, such as 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. These compounds are synthesized through multi-step reactions involving chalcones, thiosemicarbazide, and several ketones. The resulting heterocycles have been characterized by X-ray crystallography confirming their structures, indicating the potential of this compound in the synthesis of structurally complex and diverse heterocycles (Kariuki et al., 2022).
Synthesis of Fluorinated Benzothiazepines and Pyrazolines
The compound has been used in reactions with substituted hydroxy acetophenones to yield chalcones, which are further processed to synthesize fluorinated 1,5 – Benzothiazepines and Pyrazolines. These compounds have been characterized based on their spectral data, demonstrating the utility of this compound in the synthesis of fluorinated organic compounds with potential applications in medicinal chemistry (Jagadhani, Kundlikar, & Karale, 2015).
Synthesis of Pyrazolo[1,2-a]pyridazine-5,8-diones
The compound has been involved in acid-promoted one-pot three-component reactions to construct 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones. This process highlights the simplicity and efficiency of using this compound in the synthesis of biologically active materials, emphasizing its role in green chemistry and the preparation of heterocycles (Fatahpour, Hazeri, & Maghsoodlou, 2020).
Biological Activities
Biological Activity of Hydrazone Derivatives
Hydrazone derivatives containing pyrazole rings synthesized from substituted-benzaldehyde have shown moderate fungicidal activity. This indicates the potential use of this compound in the synthesis of biologically active compounds with fungicidal properties (Yang, 2008).
Anticancer and Antibacterial Properties of Schiff Base Ligands
Schiff base ligands synthesized from this compound have been used to form palladium(II) complexes, which have demonstrated significant cytotoxic effects against cancer cell lines, highlighting the compound's potential in the development of new anticancer drugs (Abu-Surrah et al., 2010).
Antimicrobial Activity of Novel Compounds
Various analogs synthesized from this compound have shown promising antimicrobial activity against different bacterial strains, indicating the compound's relevance in the development of new antimicrobial agents (Lal, Yadav, & Kumar, 2016).
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJJFKWHUIAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670724 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174064-66-4 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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